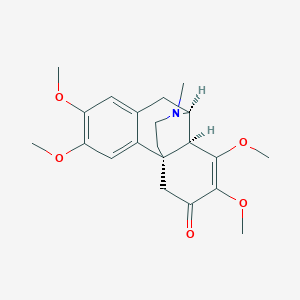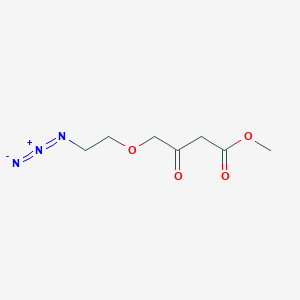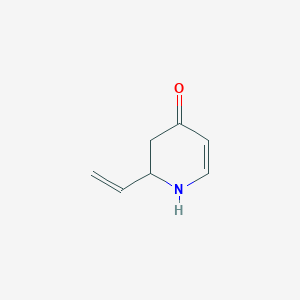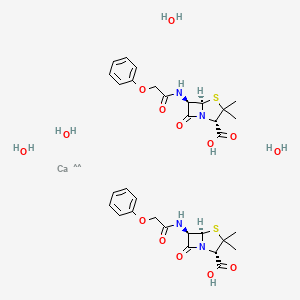
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of L-proline with appropriate alkylating agents under controlled conditions to introduce the methyl and propyl groups at the desired positions . The reaction conditions often include the use of solvents like methanol and catalysts such as trimethylchlorosilane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of biocatalysts or enzymatic processes. These methods are preferred due to their higher selectivity and yield, as well as their environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, alcohols, and ketones .
Wissenschaftliche Forschungsanwendungen
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds share similar structural features and are studied for their potential antihypertensive effects.
(2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids: These derivatives are also investigated for their biological activities, including enzyme inhibition.
Uniqueness
What sets (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the resulting unique interactions with biological targets. This makes it a valuable compound for research and development in various fields, including medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8-/m1/s1 |
InChI-Schlüssel |
MAWGMRQFCUEYCT-HTQZYQBOSA-N |
Isomerische SMILES |
CCC[C@@H]1C[C@@H](N(C1)C)C(=O)O |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)

![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)







![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)

